molecular formula C6H16N2O B1268181 2-(2-Dimethylamino-ethylamino)-ethanol CAS No. 38361-86-3

2-(2-Dimethylamino-ethylamino)-ethanol

Cat. No.: B1268181
CAS No.: 38361-86-3
M. Wt: 132.2 g/mol
InChI Key: OOOOBVFKGSBICZ-UHFFFAOYSA-N
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Description

2-(2-Dimethylamino-ethylamino)-ethanol is an organic compound with the molecular formula C6H16N2O. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties. This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a valuable intermediate in the synthesis of various chemical products.

Mechanism of Action

Target of Action

It is noted that similar compounds have shown anti-tumor activities against colorectal cancer cells . The compound’s activated metabolite, 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione (AQ4), has been studied for its effects on CRC cell lines .

Mode of Action

It is known that similar compounds can inhibit cell growth and induce apoptosis in both normoxic and hypoxic conditions . The compound’s interaction with its targets leads to changes in the cell cycle .

Biochemical Pathways

It is mentioned that similar compounds can affect signaling pathways involved in apoptosis and hypoxia . The hypoxia-induced activation of the HIF-1α pathway was suppressed by AQ4 and temsirolimus .

Pharmacokinetics

It is known that similar compounds can form polymersomes, which are nanometer-sized spheroidal aggregates that can respond to external stimuli such as ph and temperature . These polymersomes have potential applications in drug delivery systems or as nanoreactors .

Result of Action

It is known that similar compounds can inhibit proliferation and induce apoptosis in both cell lines, accompanied by a reduction in the phosphorylation of s6 . AQ4 induced G2/M cell cycle arrest, whereas temsirolimus induced G0/G1 arrest .

Action Environment

It is known that similar compounds can respond to ph, temperature, and other conditions . Unusual pH gradients present in cells under several physiological and pathological conditions can potentially affect the action of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Dimethylamino-ethylamino)-ethanol typically involves the reaction of 2-dimethylaminoethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

[ \text{C}4\text{H}{11}\text{N} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}6\text{H}{16}\text{N}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated to the appropriate temperature. The reaction is typically catalyzed by a base such as sodium hydroxide to enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Dimethylamino-ethylamino)-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products:

    Oxidation: Amides and nitriles.

    Reduction: Primary amines.

    Substitution: Halides and esters.

Scientific Research Applications

2-(2-Dimethylamino-ethylamino)-ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the preparation of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.

    Industry: Applied in the production of surfactants, emulsifiers, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-(Dimethylamino)ethanol
  • 2-(2-Aminoethylamino)ethanol
  • N,N-Dimethylethanolamine

Comparison: 2-(2-Dimethylamino-ethylamino)-ethanol is unique due to the presence of both secondary and tertiary amine groups, which provide distinct reactivity and interaction profiles compared to similar compounds. This dual functionality makes it particularly useful in applications requiring specific chemical properties, such as in the synthesis of complex organic molecules and in biochemical assays.

Properties

IUPAC Name

2-[2-(dimethylamino)ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-8(2)5-3-7-4-6-9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOOBVFKGSBICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338146
Record name 2-(2-Dimethylamino-ethylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38361-86-3
Record name 2-(2-Dimethylamino-ethylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2-(dimethylamino)ethyl)amino)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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